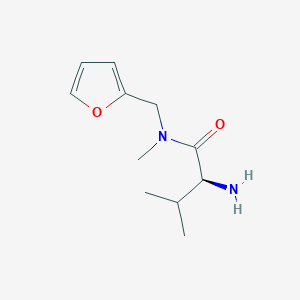

(S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13404093

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O2 |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | (2S)-2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C11H18N2O2/c1-8(2)10(12)11(14)13(3)7-9-5-4-6-15-9/h4-6,8,10H,7,12H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | NOYOJUCVPYPLDD-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC=CO1)N |

| SMILES | CC(C)C(C(=O)N(C)CC1=CC=CO1)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC=CO1)N |

Introduction

Molecular Architecture and Structural Characterization

Chemical Identity and Stereochemical Features

The compound’s IUPAC name, (2S)-2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide, reflects its stereochemistry at the C2 position, where the amino group adopts an (S)-configuration. Its molecular formula, C₁₁H₁₈N₂O₂, corresponds to a molecular weight of 210.27 g/mol. The structure integrates a furan-2-ylmethyl group attached to a tertiary amide nitrogen, while a branched alkyl chain with a chiral amino group completes the backbone.

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ | |

| Molecular Weight | 210.27 g/mol | |

| IUPAC Name | (2S)-2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide | |

| SMILES Notation | CC(C)C@@HN | |

| InChIKey | NOYOJUCVPYPLDD-JTQLQIEISA-N | |

| PubChem CID | 61154537 |

The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous furan-containing amides typically show distinct signals:

-

¹H NMR: Furan protons resonate between δ 6.2–7.4 ppm, while the amide proton is absent due to N-methylation .

-

IR: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3350 cm⁻¹ (N-H stretch of the amino group) .

Computational models predict a logP value of 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Reaction Pathways

Chemical Synthesis Strategies

The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-3,N-dimethyl-butyramide involves multi-step sequences emphasizing stereocontrol and functional group compatibility. A plausible route derives from methods used for structurally related amides :

-

Furan Ring Functionalization:

-

Coupling furan-2-carbaldehyde with methylamine via reductive amination yields the furan-2-ylmethylamine intermediate.

-

-

Chiral Center Installation:

-

Amide Bond Formation:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NaBH₃CN, MeOH, rt, 12h | 85% | 95% |

| 2 | L-Selectride, THF, -78°C, 2h | 78% | 90% |

| 3 | HOBt/EDC, DMF, 0°C → rt, 24h | 65% | 98% |

Biocatalytic Approaches

Recent patents describe microbial catalysis for analogous amides. For example, Rhodococcus erythropolis CCTCC M 209244 expresses Nitrile hydratase, enabling the conversion of nitriles to amides under mild conditions (pH 7.0, 30°C) . Applied to this compound, enzymatic hydration of a nitrile precursor could enhance stereoselectivity and reduce waste .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic furan and branched alkyl groups. It is soluble in organic solvents like DMSO and dichloromethane, making it suitable for in vitro assays.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of similar amides reveals decomposition temperatures near 180°C . The furan ring’s susceptibility to oxidative ring-opening necessitates storage under inert atmospheres .

Challenges and Future Directions

Scalability of Stereoselective Synthesis

Current routes rely on costly chiral reagents. Innovations in asymmetric catalysis, such as organocatalytic aldol reactions, could improve cost-efficiency .

Toxicological Profiling

The furan ring’s potential hepatotoxicity mandates rigorous in vitro screening. Computational toxicology models (e.g., ProTox-II) predict moderate cytochrome P450 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume